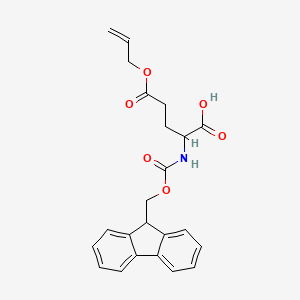Fmoc-dl-glu(oall)-oh
CAS No.: 366491-50-1
Cat. No.: VC8495992
Molecular Formula: C23H23NO6
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 366491-50-1 |
|---|---|
| Molecular Formula | C23H23NO6 |
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid |
| Standard InChI | InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27) |
| Standard InChI Key | LRBARFFNYOKIAX-UHFFFAOYSA-N |
| SMILES | C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
Fmoc-D-Glu(OAll)-OH is systematically named (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-(prop-2-en-1-yloxy)pentanoic acid . Common synonyms include Fmoc-D-glutamic acid 5-allyl ester and Fmoc-D-Glu(All)-OH . The "D" designation indicates the dextrorotatory configuration of the glutamic acid backbone, which is critical for its stereochemical compatibility in peptide chains.
Molecular Structure and Stereochemistry
The compound’s structure features an Fmoc group (–CO–O–CH₂–C₁₃H₉) at the α-amino position and an allyl ester (–O–CO–CH₂–CH=CH₂) at the γ-carboxyl group . The stereocenter at the α-carbon (C2) adopts the (R)-configuration, as confirmed by its IUPAC condensed name .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₃NO₆ | |
| Molecular Weight | 409.4 g/mol | |
| CAS Registry Number | 204251-33-2 | |
| Storage Conditions | -20°C under inert gas |
Synthetic Utility in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Glu(OAll)-OH is widely employed in Fmoc-based SPPS due to its orthogonal protection strategy. The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), while the allyl ester remains intact, enabling selective deprotection of the γ-carboxyl group in later stages . For example, in the synthesis of cyclic peptides, the allyl group is removed via palladium-catalyzed deprotection (Pd(PPh₃)₄ with phenylsilane) , exposing the carboxylate for cyclization.
Case Study: Cyclic Peptide Synthesis
A representative protocol involves coupling Fmoc-D-Glu(OAll)-OH to a rink amide-MBHA resin (0.40 mmol/g) after Fmoc deprotection . Subsequent amino acids (e.g., Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH) are added sequentially using HBTU/NMM activation . After linear chain assembly, the allyl group is cleaved, and cyclization is achieved via HATU/DIEA-mediated intramolecular coupling . The final product, purified by HPLC, yields 16% after trifluoroacetic acid (TFA) deprotection .
Table 2: Representative SPPS Protocol
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Resin Swelling | DCM, 30 min | Prepares resin for SPPS |
| Fmoc Deprotection | 20% piperidine/DMF, 2 × 10 min | Exposes α-amino group |
| Coupling | Fmoc-D-Glu(OAll)-OH, HBTU/NMM | Incorporates Glu residue |
| Allyl Ester Cleavage | Pd(PPh₃)₄, phenylsilane, DCM | Exposes γ-carboxyl |
Physicochemical and Analytical Characterization
Solubility and Stability
Fmoc-D-Glu(OAll)-OH is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) . The allyl ester enhances stability during acidic deprotection steps (e.g., TFA treatment), preventing premature carboxylate activation.
Spectroscopic Identification
-
Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ at m/z 410.4 .
-
Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) displays characteristic signals: δ 7.75–7.25 (Fmoc aromatic protons), δ 5.90–5.20 (allyl CH₂=CH–), and δ 4.20–4.00 (α-CH) .
Applications in Biomedical Research
Peptide-Based Drug Development
The compound’s orthogonal protection enables synthesis of complex peptides with post-translational modifications. For instance, it has been used in tumor-targeting peptides featuring γ-carboxylated glutamic acid residues .
Material Science
Fmoc-D-Glu(OAll)-OH serves as a building block for self-assembling peptides in nanotechnology. The allyl ester allows selective functionalization of hydrogels or nanoparticles after SPPS.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume